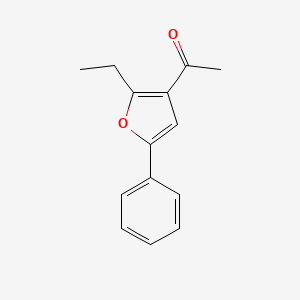

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone

Descripción

Propiedades

Fórmula molecular |

C14H14O2 |

|---|---|

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

1-(2-ethyl-5-phenylfuran-3-yl)ethanone |

InChI |

InChI=1S/C14H14O2/c1-3-13-12(10(2)15)9-14(16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

Clave InChI |

WADIDPBPRVGPKM-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approaches to Substituted Furans

The synthesis of substituted furans such as 1-(2-ethyl-5-phenylfuran-3-yl)ethanone typically involves:

- Cyclization reactions starting from α,β-unsaturated ketones and 1,3-diketones.

- Catalytic methods employing metal catalysts or nanoparticles.

- Functional group transformations on preformed furan rings.

Preparation via CuO Nanoparticles Catalyzed Cyclization

A notable method for synthesizing poly-substituted furan derivatives involves the use of copper oxide (CuO) nanoparticles as catalysts. This method is efficient for preparing 3,4-dicarbonyl substituted furans, which can be adapted for the synthesis of 1-(2-ethyl-5-phenylfuran-3-yl)ethanone.

Procedure Summary:

- React α,β-unsaturated ketones (0.5 mmol) with 1,3-diketones (2.5 mmol) in the presence of tert-butyl hydroperoxide (TBHP, 1 equiv.) and CuO nanoparticles (10 mg).

- The reaction is carried out in a 1:1 ethanol-water mixture (2 mL) under reflux for 3 hours.

- After completion (monitored by thin-layer chromatography), the mixture is cooled, centrifuged to remove the catalyst, and extracted with ethyl acetate.

- The organic layer is washed with brine and dried over anhydrous sodium sulfate.

- The product is isolated by standard purification techniques.

This method provides a direct and efficient route to substituted furans with good yields and mild reaction conditions, suitable for synthesizing 1-(2-ethyl-5-phenylfuran-3-yl)ethanone by selecting appropriate starting ketones.

| Parameter | Details |

|---|---|

| Catalyst | CuO nanoparticles (10 mg) |

| Solvent | Ethanol:Water (1:1, 2 mL) |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 3 hours |

| Oxidant | TBHP (1 equiv.) |

| Workup | Centrifugation, extraction with ethyl acetate, brine wash, drying over Na2SO4 |

Friedel-Crafts Acylation on Substituted Furans

Another common approach to introduce the ethanone group at the 3-position of the furan ring is via Friedel-Crafts acylation using acetyl chloride and Lewis acid catalysts such as aluminum chloride (AlCl3).

- Dissolve the substituted furan (e.g., 2-ethyl-5-phenylfuran) in an inert solvent such as 1,2-dichloroethane.

- Cool the solution to 0 °C and add AlCl3 portion-wise, maintaining the temperature below 6 °C.

- Add acetyl chloride dropwise over 40 minutes, keeping the temperature below 10 °C.

- Stir the reaction mixture at 0 °C for 30 minutes until completion (monitored by HPLC or TLC).

- Quench the reaction with water and extract the product with ethyl acetate.

- Wash the organic layer sequentially with 1N HCl, sodium bicarbonate solution, and brine.

- Concentrate under reduced pressure and purify by chromatography.

This method is effective for acylating the furan ring at the 3-position, yielding 1-(2-ethyl-5-phenylfuran-3-yl)ethanone with good selectivity and yield.

| Parameter | Details |

|---|---|

| Catalyst | Aluminum chloride (AlCl3) |

| Acylating Agent | Acetyl chloride |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0 °C (controlled) |

| Reaction Time | ~1 hour (including addition and aging) |

| Workup | Quenching with water, extraction, washing, chromatography |

Synthesis via β-Diketone Cyclization and Diazo Intermediates

An alternative synthetic route involves the preparation of furans from β-diketones and diazo compounds. This method is useful for constructing the furan ring with specific substituents.

- Prepare β-diketone precursors with the desired substituents (e.g., ethyl and phenyl groups).

- React β-diketones with 4-methylbenzenesulfonyl azide in ethanol under basic conditions (triethylamine) at room temperature.

- The reaction proceeds via diazo intermediates, which cyclize to form the substituted furan ring.

- Purify the product by column chromatography.

Notes on Starting Materials and Substituent Effects

- The phenyl substituent at position 5 is commonly introduced via Suzuki coupling or direct substitution on the furan ring.

- The ethyl group at position 2 can be introduced by using appropriate alkylated precursors or via alkylation reactions.

- The ethanone group at position 3 is typically introduced by acylation or by using α,β-unsaturated ketones as starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| CuO Nanoparticles Catalyzed Cyclization | α,β-Unsaturated ketones, 1,3-diketones, TBHP, CuO NPs, EtOH/H2O reflux | Mild conditions, good yields, catalyst recyclable | Requires nanoparticle preparation |

| Friedel-Crafts Acylation | AlCl3, Acetyl chloride, 1,2-dichloroethane, 0 °C | Direct acylation, high selectivity | Sensitive to moisture, requires low temperature |

| β-Diketone and Diazo Intermediate Cyclization | β-Diketone, 4-methylbenzenesulfonyl azide, triethylamine, ethanol | Versatile substituent introduction | Multi-step, requires azide handling |

Research Findings and Practical Considerations

- The CuO nanoparticle method has been demonstrated to efficiently produce substituted furans with various functional groups, including ethanone moieties, under environmentally benign conditions.

- Friedel-Crafts acylation remains a classical and reliable method for introducing acetyl groups on aromatic and heteroaromatic rings, including furans, with good regioselectivity when carefully controlled.

- The diazo intermediate approach offers synthetic flexibility but requires careful handling of potentially hazardous azide reagents and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .

Aplicaciones Científicas De Investigación

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring .

Comparación Con Compuestos Similares

1-[2,3-Dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone

- Molecular Formula : C₁₄H₁₄O

- Structure : Benzofuran core with a dihydro-2-(1-methylethenyl) substituent.

- Key Differences : The benzofuran ring (fused benzene and furan) contrasts with the standalone furan in the target compound. The absence of a phenyl group and presence of a methylethenyl substituent may reduce steric bulk and alter reactivity.

1-(3-Methyl-benzofuran-2-yl)ethanone

- Molecular Formula : C₁₀H₈O₂

- Structure : Benzofuran with a methyl group at the 3-position.

- Key Differences : Smaller molecular weight (160.17 g/mol) and lack of ethyl/phenyl substituents limit its lipophilicity.

- Applications : Used in fragrances (e.g., Neroli One) due to its floral, diffusive character .

Chlorinated and Hydroxy-Substituted Acetophenones

1-(2-Chlorophenyl)ethanone

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Structure : Chlorine substituent at the ortho position of the phenyl ring.

- Key Differences: The chloro group increases electrophilicity, enhancing reactivity in substitution reactions.

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Structure : Chloro, hydroxy, and hydroxymethyl substituents on the phenyl ring.

- Key Differences : Polar functional groups (hydroxy, hydroxymethyl) increase water solubility compared to the hydrophobic ethyl/phenyl-furan system of the target compound.

- Synthesis : Prepared via hydrolysis of chloromethyl precursors .

- Physical Properties : Melting point = 97–98°C .

S 16924 ((R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)

- Molecular Formula: C₂₃H₂₆FNO₄

- Structure: Complex ethanone with a fluorophenyl group and pyrrolidinyl-dioxane moiety.

- Key Differences : The extended heterocyclic system and fluorophenyl group confer high affinity for serotonin (5-HT₁A) receptors.

- Biological Activity : Potent antipsychotic with ID₅₀ = 0.96 mg/kg (vs. clozapine = 1.91 mg/kg) in schizophrenia models .

1-(2-(Aryl substituted)-5-(4'-methoxy-biphenyl-4-yl)-(1,3,4)oxadiazole-3-yl)-ethanone Derivatives

- Structure : Oxadiazole ring substituted with methoxybiphenyl and acetyl groups.

- Key Differences : The oxadiazole core enhances electron-deficient character, favoring interactions with DNA or enzyme active sites.

- Biological Activity : Anticancer activity against PANC-1 cells (IC₅₀ = 6.8–7.4 μM for derivatives 6d and 6e) .

Structural and Functional Analysis

Impact of Substituents on Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone | 214.26 | Not reported | Ethyl, phenyl, furan |

| 1-(2-Chlorophenyl)ethanone | 154.59 | Not reported | Chlorophenyl |

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 200.62 | 97–98 | Chloro, hydroxy, hydroxymethyl |

| 1-(3-Methyl-benzofuran-2-yl)ethanone | 160.17 | Not reported | Methyl, benzofuran |

- Trends : Bulky substituents (e.g., phenyl, ethyl) increase molecular weight and lipophilicity, whereas polar groups (e.g., hydroxy) enhance solubility.

Actividad Biológica

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone, a compound derived from furan, has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone is characterized by a furan ring substituted with an ethyl and phenyl group. The synthesis of this compound typically involves the reaction of appropriate diketones with alkenes under catalytic conditions. For instance, palladium-catalyzed reactions have been utilized to achieve high yields of various furan derivatives, showcasing the versatility of the furan structure in medicinal chemistry .

Biological Activity Overview

The biological activity of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone and its derivatives has been studied extensively. Key findings include:

- Antioxidant Properties : Studies have demonstrated that compounds with furan rings exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Activity : Research indicates that furan derivatives can possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Antioxidant Activity

A study evaluating the antioxidant capacity of several furan derivatives found that 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone exhibited a notable reduction in lipid peroxidation in vitro. The compound's ability to donate electrons and stabilize free radicals was highlighted as a key mechanism .

Antimicrobial Properties

In a comparative study of various furan compounds against Escherichia coli and Staphylococcus aureus, 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity. The study suggested that the presence of the phenyl group enhances the lipophilicity of the compound, facilitating better penetration into bacterial membranes .

Anti-inflammatory Mechanisms

Research on the anti-inflammatory potential of furan derivatives indicated that 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone could inhibit the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. This inhibition was associated with reduced levels of prostaglandins in treated models .

Data Table: Biological Activities of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone

Q & A

Q. What are the established synthetic routes for 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of furan-based ethanone derivatives often employs Friedel-Crafts acylation , where an acyl chloride reacts with a substituted furan in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone was synthesized via Friedel-Crafts acylation of 3-fluoro-4-propoxybenzaldehyde . Optimization involves controlling reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone?

Key techniques include:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the acetyl group (C=O) typically resonates at δ ~200–210 ppm in ¹³C NMR, while furan protons appear at δ 6.0–7.5 ppm .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1750 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight via molecular ion peaks (e.g., [M]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data for this compound may be limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

For crystallographic analysis:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement : Apply SHELXL to model thermal displacement parameters (ADPs) and validate geometry using CHECKCIF. Discrepancies in R-factors (>5%) may indicate twinning or disorder, requiring iterative refinement .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

Example scenario: Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects.

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- Cytotoxicity Assays : Use the Mosmann MTT assay with IC₅₀ determination in cancer cell lines (e.g., HeLa).

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) via fluorescence-based kinetic assays.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification .

Notes

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns .

- For computational modeling, cross-validate results with experimental data to minimize overfitting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.